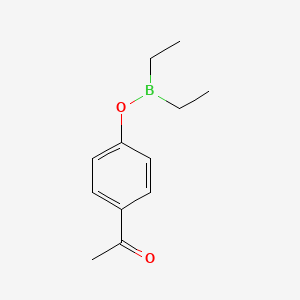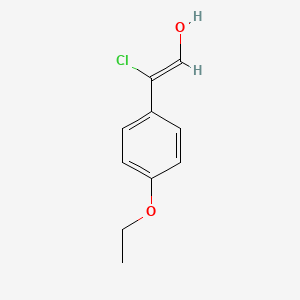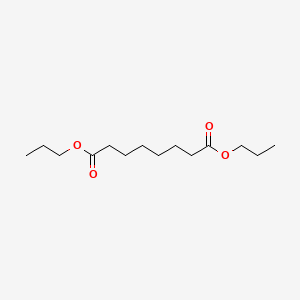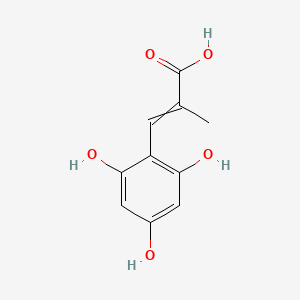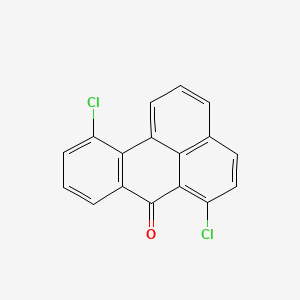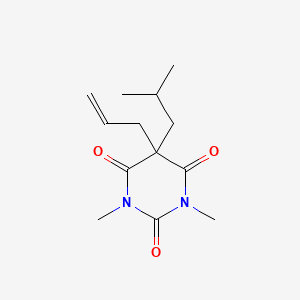
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- is a complex organic compound belonging to the pyrimidinetrione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidinetrione core.
Alkylation: Introducing the 1,3-dimethyl and 5-(2-methylpropyl)-5-(2-propenyl) groups under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale batch reactors with optimized conditions for yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted pyrimidinetrione derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as a building block for creating new chemical entities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Therapeutic Agents: Potential use in developing drugs for various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Applications in creating advanced materials.
Agriculture: Potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-propenyl)
Uniqueness
The unique combination of the 5-(2-methylpropyl) and 5-(2-propenyl) groups distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
Propiedades
Número CAS |
55045-04-0 |
|---|---|
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-6-7-13(8-9(2)3)10(16)14(4)12(18)15(5)11(13)17/h6,9H,1,7-8H2,2-5H3 |
Clave InChI |
GDEXVBXMOVNKKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(=O)N(C(=O)N(C1=O)C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
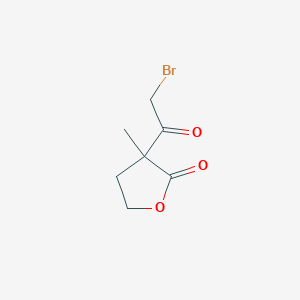
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
